molecular formula C12H11N3O5 B1505209 1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester CAS No. 64919-97-7

1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester

Cat. No.: B1505209
CAS No.: 64919-97-7
M. Wt: 277.23 g/mol
InChI Key: JCMKTWBOUGBLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a pyrazole ring with a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester typically involves the condensation of ethyl acetoacetate with 3-nitrophenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 1-(2-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Methyl 1-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Uniqueness

1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-2-20-12(17)10-7-11(16)14(13-10)8-4-3-5-9(6-8)15(18)19/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKTWBOUGBLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702563
Record name Ethyl 1-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64919-97-7
Record name Ethyl 1-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester
Reactant of Route 5
1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(m-Nitrophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.